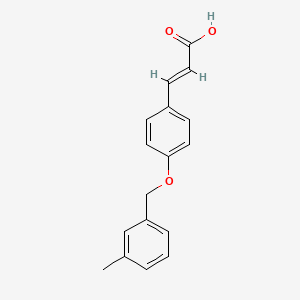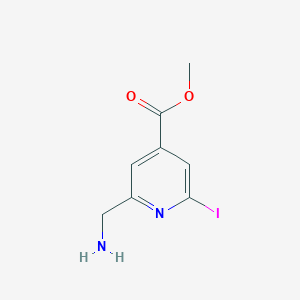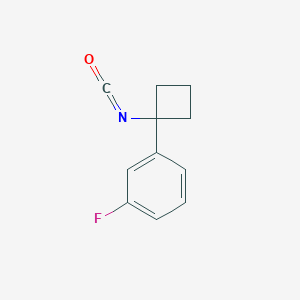
1-Fluoro-3-(1-isocyanatocyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(1-isocyanatocyclobutyl)benzene is an organic compound that features a benzene ring substituted with a fluoro group and an isocyanatocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-3-(1-isocyanatocyclobutyl)benzene typically involves the introduction of the fluoro and isocyanate groups onto a benzene ring. One common method involves the reaction of 1-fluoro-3-cyclobutylbenzene with phosgene to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of the isocyanate group.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-3-(1-isocyanatocyclobutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by other nucleophiles under appropriate conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines to form urea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Addition: Amines or alcohols can react with the isocyanate group to form urea or carbamate derivatives.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products with different substituents replacing the fluoro group.
Addition: Urea or carbamate derivatives.
Oxidation/Reduction: Various oxidized or reduced forms of the original compound.
Scientific Research Applications
1-Fluoro-3-(1-isocyanatocyclobutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(1-isocyanatocyclobutyl)benzene involves its interaction with nucleophiles due to the presence of the isocyanate group. The isocyanate group can react with amines to form stable urea linkages, which can be useful in various chemical and biological applications. The fluoro group can influence the reactivity and stability of the compound, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with only a fluoro group on the benzene ring.
1-Fluoro-4-(isocyanatomethyl)benzene: Similar structure but with the isocyanate group attached to a different position on the benzene ring.
2-Chloro-1-fluoro-3-(1-isocyanatocyclobutyl)benzene: Contains an additional chloro group, which can alter its reactivity and applications.
Uniqueness
1-Fluoro-3-(1-isocyanatocyclobutyl)benzene is unique due to the combination of the fluoro and isocyanatocyclobutyl groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
1-fluoro-3-(1-isocyanatocyclobutyl)benzene |
InChI |
InChI=1S/C11H10FNO/c12-10-4-1-3-9(7-10)11(13-8-14)5-2-6-11/h1,3-4,7H,2,5-6H2 |
InChI Key |
LWMAHOJNPAQKBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)F)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{5-[(2Z)-3-[(4-methoxyphenyl)amino]prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-1-octylpyridin-1-ium bromide](/img/structure/B14858866.png)
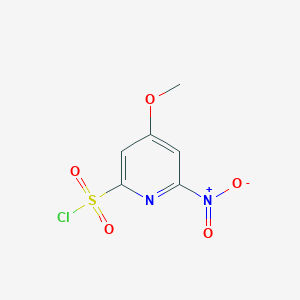
![2-(Chloromethyl)-3-methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine](/img/structure/B14858878.png)

![2-Methoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B14858887.png)
![(1S,2S,7Z,8R)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B14858897.png)
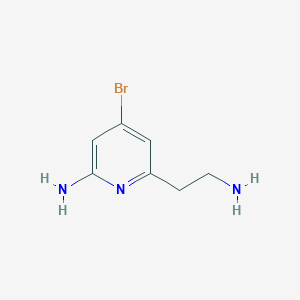
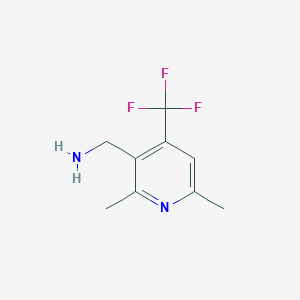

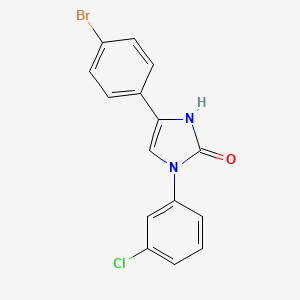
![4-[(4-{[(2-Amino-6-chloro-4-pyrimidinyl)sulfanyl]methyl}benzyl)sulfanyl]-6-chloro-2-pyrimidinamine](/img/structure/B14858936.png)
